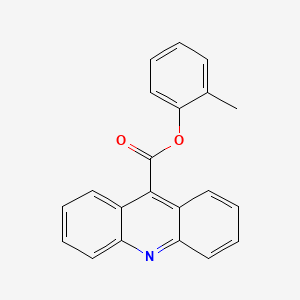
2-Methylphenyl acridine-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl acridine-9-carboxylate is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds are also used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .
Méthodes De Préparation
The synthesis of 2-Methylphenyl acridine-9-carboxylate typically involves the reaction of acridine-9-carboxylic acid with 2-methylphenol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2-Methylphenyl acridine-9-carboxylate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include acridone derivatives, tetrahydroacridine derivatives, and substituted acridine derivatives .
Applications De Recherche Scientifique
2-Methylphenyl acridine-9-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methylphenyl acridine-9-carboxylate involves its interaction with biological targets such as DNA and enzymes. The planar structure of the acridine ring allows it to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerase and telomerase . This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Methylphenyl acridine-9-carboxylate can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer properties.
Amsacrine (m-AMSA): Used clinically as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .
Propriétés
Numéro CAS |
158749-37-2 |
|---|---|
Formule moléculaire |
C21H15NO2 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(2-methylphenyl) acridine-9-carboxylate |
InChI |
InChI=1S/C21H15NO2/c1-14-8-2-7-13-19(14)24-21(23)20-15-9-3-5-11-17(15)22-18-12-6-4-10-16(18)20/h2-13H,1H3 |
Clé InChI |
RCFKDUFGXCFFSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


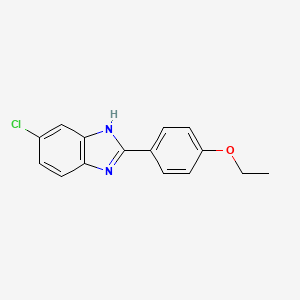

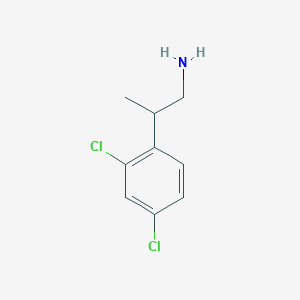
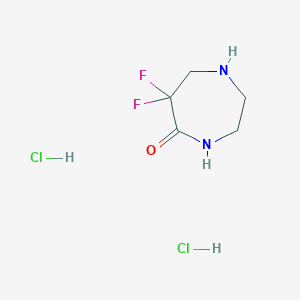

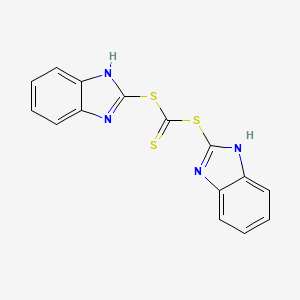

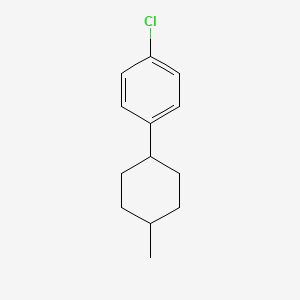
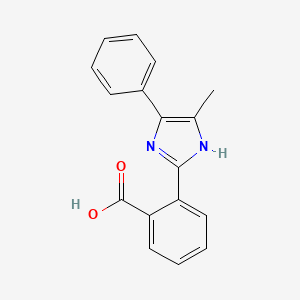
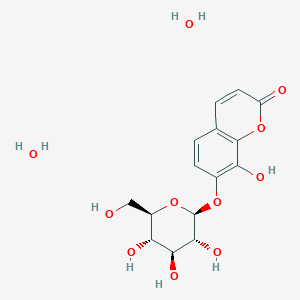


![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

